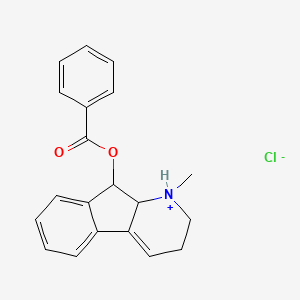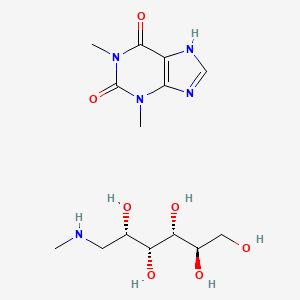
Theophylline meglumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline meglumine is a compound that combines theophylline, a methylxanthine derivative, with meglumine, an amino sugar derived from sorbitol. Theophylline is known for its bronchodilator properties, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. Meglumine, on the other hand, is often used as a stabilizing agent in pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Theophylline can be synthesized through various methods, including the methylation of xanthine derivatives. One common method involves the reaction of 1,3-dimethyluric acid with phosphorus oxychloride, followed by hydrolysis to yield theophylline . Meglumine is synthesized from sorbitol through a series of reactions involving methylation and amination .
Industrial Production Methods: In industrial settings, theophylline is produced through the chemical synthesis of dimethylxanthine derivatives. Meglumine is produced by the catalytic hydrogenation of glucose to sorbitol, followed by methylation and amination. The combination of theophylline and meglumine is achieved through a simple mixing process under controlled conditions to ensure stability and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Theophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 1,3-dimethyluric acid and reduced to form 1-methylxanthine . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Reduction: 1-methylxanthine
Substitution: Various alkylated and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Theophylline meglumine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying methylxanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Utilized in the treatment of respiratory conditions due to its bronchodilator properties.
Industry: Employed in the formulation of pharmaceuticals and as a stabilizing agent in various drug formulations.
Wirkmechanismus
Theophylline exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate levels. This results in the relaxation of bronchial smooth muscles and dilation of airways . Additionally, theophylline blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects . Meglumine acts as a stabilizing agent, enhancing the solubility and bioavailability of theophylline.
Vergleich Mit ähnlichen Verbindungen
Caffeine: Another methylxanthine derivative with similar bronchodilator properties but a different pharmacokinetic profile.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline.
Aminophylline: A compound that combines theophylline with ethylenediamine, used for similar therapeutic purposes.
Uniqueness: Theophylline meglumine is unique due to the combination of theophylline’s therapeutic effects and meglumine’s stabilizing properties. This combination enhances the solubility and bioavailability of theophylline, making it more effective in clinical applications.
Eigenschaften
CAS-Nummer |
8048-39-3 |
|---|---|
Molekularformel |
C14H25N5O7 |
Molekulargewicht |
375.38 g/mol |
IUPAC-Name |
1,3-dimethyl-7H-purine-2,6-dione;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H8N4O2.C7H17NO5/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H,1-2H3,(H,8,9);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI-Schlüssel |
SYVYGLNOQIZPJI-WZTVWXICSA-N |
Isomerische SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Kanonische SMILES |
CNCC(C(C(C(CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
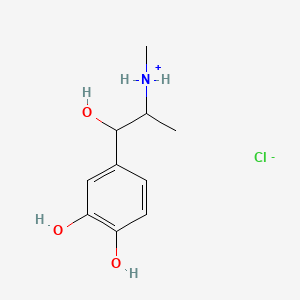
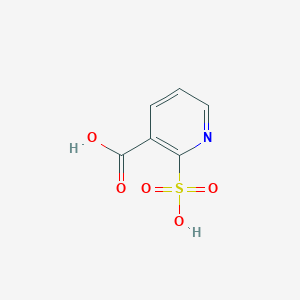
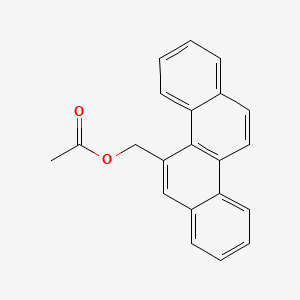

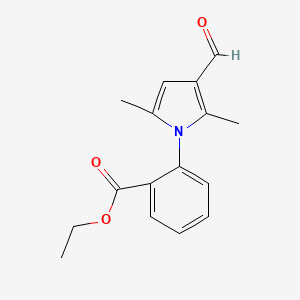
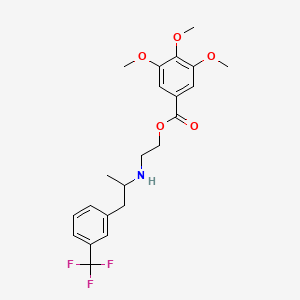
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
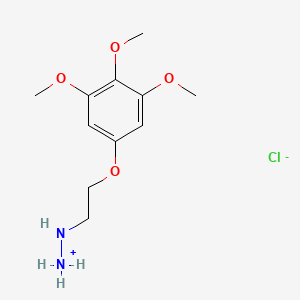

![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)

